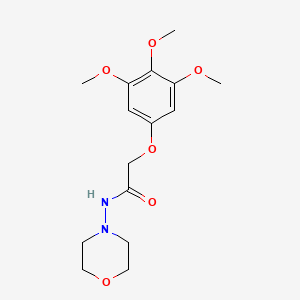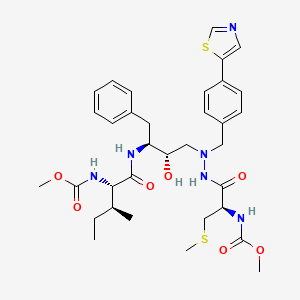
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound with the molecular formula C8H17N3O·HCl. It is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Hydantoin and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction. The product is then isolated and purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically obtained in crystalline form and subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with carboxyl groups in proteins and other biomolecules, leading to the formation of stable complexes. This interaction can affect the function and activity of the target molecules, making it useful in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is similar in structure and function, often used as a coupling agent in peptide synthesis.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used in organic synthesis for similar purposes.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride is unique due to its specific structure, which allows it to form stable complexes with biomolecules. This property makes it particularly valuable in biochemical and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to form stable complexes with biomolecules make it a valuable tool in research and industry.
Properties
CAS No. |
86503-25-5 |
|---|---|
Molecular Formula |
C8H16ClN3O2 |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H |
InChI Key |
YKJSEDJTRRYDHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)CNC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





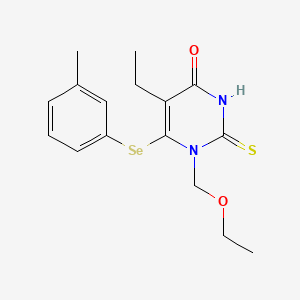
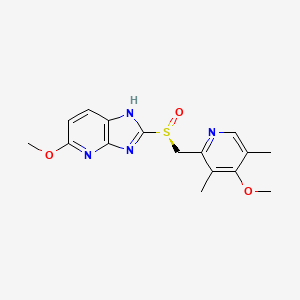
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
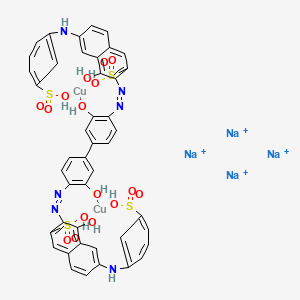
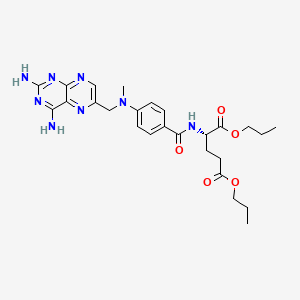


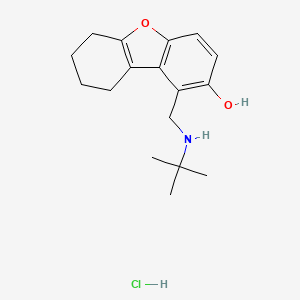
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
